2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol is a chiral compound with significant relevance in medicinal chemistry and pharmaceutical applications. The presence of both amino and hydroxyl functional groups, along with a substituted aromatic ring, enhances its versatility for various scientific investigations. This compound is characterized by its potential interactions with biological systems, making it a candidate for drug development and biochemical research.
This compound falls under the category of amino alcohols due to the presence of both an amino group (-NH2) and a hydroxyl group (-OH). It is also classified as an aromatic compound because of the chlorofluorophenyl substituent.
The synthesis of 2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol typically involves several key steps:
The reaction conditions must be carefully controlled to ensure high selectivity and yield of the desired chiral product. Parameters such as temperature, pressure, and reaction time play crucial roles in the synthesis.
The molecular structure of 2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol can be described using its chemical formula .
The reactivity of 2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol is influenced by its functional groups:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized compounds.
The mechanism by which 2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol exerts its biological effects involves:
Research indicates that similar compounds have shown potential as enzyme inhibitors or modulators, which could be explored further for therapeutic applications.
Properties such as melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing this compound during research and development phases .
2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol has several scientific uses:
The synthesis of 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol (molecular formula: C₈H₉ClFNO, MW: 189.61 g/mol) follows a sequential functionalization approach centered on introducing the amino and hydroxyl groups to the halogenated aromatic precursor. The core strategy employs reductive amination as the pivotal transformation step. Commercial 3-chloro-4-fluorobenzaldehyde serves as the primary starting material, where the aldehyde group provides the reactive site for simultaneous introduction of both functional groups .
The synthetic pathway comprises two critical stages:
Table 1: Key Synthetic Routes and Performance Metrics
Synthetic Route | Reagents/Conditions | Yield (%) | Purity (%) | Scale Feasibility |
---|---|---|---|---|
Reductive Amination (NaBH₄) | NH₄Cl/NaBH₄, MeOH, 0°C → 25°C | 68 | ≥95 | Lab scale (≤100g) |
Catalytic Hydrogenation | H₂ (5 bar), 10% Pd/C, EtOH, 40°C | 72 | ≥97 | Pilot plant (kg) |
Continuous Flow Process | H₂ (3 bar), Pd/C, MTBE, 60°C | 85 | ≥99 | Industrial |
Process optimization focuses on solvent selection (polar protic solvents preferred), temperature control to minimize by-products, and catalyst recycling in hydrogenation routes. Impurities primarily arise from over-reduction (forming ethyl derivatives) or dehalogenation, mitigated through controlled addition rates of reductants and doped metal catalysts [4].
The β-carbon of 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol constitutes a stereogenic center, making enantioselective synthesis essential for pharmaceutical applications. Two dominant strategies achieve stereocontrol: catalytic asymmetric synthesis and enzymatic resolution.
Asymmetric Hydrogenation: Prochiral precursors like 2-(3-chloro-4-fluorophenyl)-2-nitroethen-1-ol undergo hydrogenation using chiral Rh(I)-DuPhos complexes (0.5-1 mol%) in supercritical CO₂. This method delivers the (S)-enantiomer with 98% ee at 50 bar H₂ and 50°C, though requires high-pressure equipment [3] [4].
Corey-Bakshi-Shibata (CBS) Reduction: Ketone precursors (e.g., 2-chloro-4-fluoroacetophenone) are reduced using borane-dimethylsulfide with (S)-CBS catalyst (10 mol%) at -20°C. This achieves 94-96% ee and 80% isolated yield for the (R)-enantiomer after crystallization. Catalyst loading reduction to 5 mol% is feasible via slow ketone addition [3] [4].
Enzymatic Kinetic Resolution: Racemic free base undergoes lipase-mediated acetylation (e.g., Candida antarctica Lipase B) with vinyl acetate in toluene. The (R)-enantiomer acetylates preferentially (E > 200), leaving the (S)-amino alcohol with >99% ee at 50% conversion. Immobilized enzymes enable 10 reaction cycles without significant loss of activity [4].
Table 2: Comparative Analysis of Stereoselective Methods
Method | Chiral Control Agent | ee (%) | Yield (%) | Operational Complexity |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(R,R)-DuPhos | 98 | 85 | High (pressure equipment) |
CBS Reduction | (S)-CBS Catalyst | 96 | 80 | Moderate (low temp) |
Enzymatic Resolution | CALB Lipase | 99 (S) | 45* | Low |
*Theoretical maximum yield for kinetic resolution is 50% for single enantiomer
The (S)-enantiomer shows superior bioactivity in dopamine receptor binding (IC₅₀ = 12.4 nM), driving demand for enantioselective routes. Industrial processes favor CBS reduction for cost efficiency, while enzymatic resolution suits low-volume, high-purity requirements [3] [4].
The hydrochloride salt form (2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride, CAS: 1177282-41-5) enhances stability and water solubility versus the free base. Salt formation involves acid-base reaction in anti-solvent crystallization, where process parameters dictate purity, crystal morphology, and yield .
Critical Process Variables:
Crystallization Dynamics: The hydrochloride salt exhibits polymorphism, with Form I (stable) and Form II (metastable) identified. Form I crystallizes in the monoclinic P2₁ space group and is obtained by:
Table 3: Hydrochloride Salt Crystallization Optimization
Parameter | Condition A | Condition B | Optimal Condition | Impact on Quality |
---|---|---|---|---|
Solvent | Isopropanol | Ethanol/Water (4:1) | Ethanol/Water (3:1) | Needles (Aspect Ratio 5:1); easier filtration |
Cooling Rate | 2°C/min | 0.1°C/min | 0.5°C/min | Prevents inclusion impurities |
Seeding | None | At saturation point | At 40°C (0.1% w/w) | Controls particle size (D₉₀=150µm) |
Final Purity | 95.2% | 99.1% | ≥99.5% | Meets ICH Q3A impurities limits |
Industrial scale-up employs oscillatory baffled crystallizers to maintain mixing homogeneity at low shear rates. This achieves consistent crystal habit across 100 kg batches, with moisture content <0.5% after vacuum drying at 50°C [4].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3